Monocyclopropylmethyl vs. Dicyclopropylmethyl: Computed Lipophilicity and Molecular Flexibility Differences
When compared with N-(dicyclopropylmethyl)isoquinolin-5-amine (CID 43681373, MW 238.33 g/mol), the target compound carries a single cyclopropylmethyl substituent that reduces molecular weight (+40.07 g/mol difference), lowers calculated logP, and importantly reduces the rotatable bond count from 4 to 3 while maintaining the same hydrogen bond donor (1) and acceptor (2) counts [1]. The estimated XLogP3-AA for the dicyclopropyl analog is 3.6; removal of one cyclopropyl ring is predicted to lower logP by approximately 0.5–0.8 units, improving aqueous solubility potential and reducing nonspecific protein binding risk [2].
| Evidence Dimension | LogP and rotatable bond count |
|---|---|
| Target Compound Data | N-(cyclopropylmethyl)isoquinolin-5-amine: Estimated XLogP3 ~2.8–3.1*, rotatable bonds predicted = 3, HBD/HBA = 1/2, TPSA ≈ 24.9 Ų (estimated from closely related analog data) |
| Comparator Or Baseline | N-(dicyclopropylmethyl)isoquinolin-5-amine (CID 43681373): XLogP3-AA = 3.6, rotatable bonds = 4, HBD/HBA = 1/2, TPSA = 24.9 Ų |
| Quantified Difference | MW ↓40.07 g/mol; estimated logP ↓0.5–0.8; rotatable bonds ↓1 |
| Conditions | Computed properties from PubChem 2024 release (Cactvs/XLogP3 engines). *Target compound logP estimated by structural analogy. |
Why This Matters
Lower lipophilicity and fewer rotatable bonds generally translate to better pharmacokinetic developability profiles, making the target compound a more ligand-efficient starting point for lead optimization than the heavier dicyclopropylmethyl analog.
- [1] PubChem CID 43681373 – N-(dicyclopropylmethyl)isoquinolin-5-amine: Computed Properties table. PubChem 2024 release. https://pubchem.ncbi.nlm.nih.gov/compound/N-_dicyclopropylmethyl_isoquinolin-5-amine#section=Chemical-and-Physical-Properties View Source
- [2] XLogP3-AA algorithm estimation principles; comparative analysis of monocyclopropyl vs. dicyclopropyl substituent logP contribution. (Inferred from PubChem computed data and Hansch π principles.) View Source
